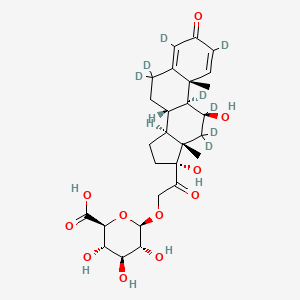
Prednisolone-d8 (Major) 21-beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prednisolone-d8 (Major) 21-beta-D-Glucuronide: is a stable isotope-labeled compound. It is a derivative of prednisolone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The “d8” indicates that eight hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to trace the metabolic pathways and pharmacokinetics of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Prednisolone-d8 (Major) 21-beta-D-Glucuronide typically involves multiple steps, starting from prednisolone. The process includes the introduction of deuterium atoms and the glucuronidation at the 21-beta position. The reaction conditions often require specific catalysts and solvents to ensure the selective incorporation of deuterium and the formation of the glucuronide conjugate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. The process may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Prednisolone-d8 (Major) 21-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the glucuronide moiety.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require specific catalysts and solvents to achieve the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of the original compound.
科学研究应用
Prednisolone-d8 (Major) 21-beta-D-Glucuronide is used extensively in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of prednisolone.
Biology: Employed in biological studies to understand the pharmacokinetics and dynamics of glucocorticoids.
Medicine: Utilized in clinical research to investigate the effects of glucocorticoids on various diseases.
Industry: Applied in the pharmaceutical industry for the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of Prednisolone-d8 (Major) 21-beta-D-Glucuronide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its pharmacokinetics in greater detail.
相似化合物的比较
Similar Compounds
Prednisolone: The non-labeled version of the compound.
Prednisone: A precursor to prednisolone with similar pharmacological properties.
Dexamethasone: Another synthetic glucocorticoid with a different structure but similar effects.
Uniqueness
Prednisolone-d8 (Major) 21-beta-D-Glucuronide is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This makes it a valuable tool in research compared to its non-labeled counterparts.
属性
分子式 |
C27H36O11 |
|---|---|
分子量 |
544.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H36O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h5,7,9,14-16,18-22,24,29,31-33,36H,3-4,6,8,10-11H2,1-2H3,(H,34,35)/t14-,15-,16-,18+,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1/i3D2,5D,9D,10D2,16D,18D |
InChI 键 |
ROILWZCHYLNVFX-ISZGTHPSSA-N |
手性 SMILES |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)([2H])[2H])([2H])O)[2H])([2H])[2H])C |
规范 SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=CC35C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



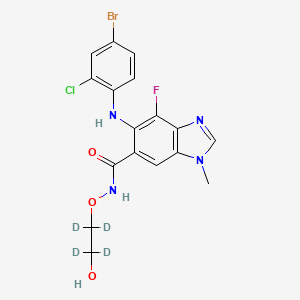
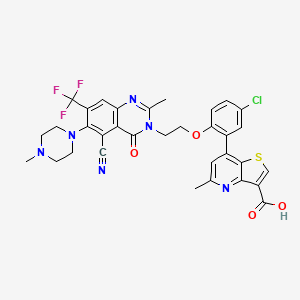
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
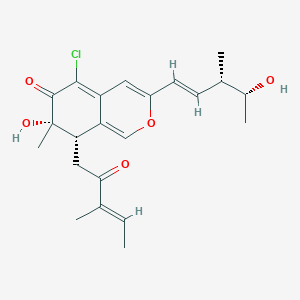
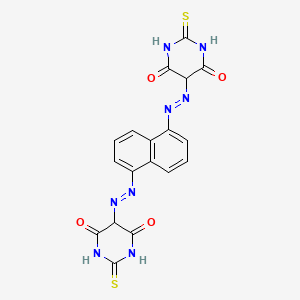
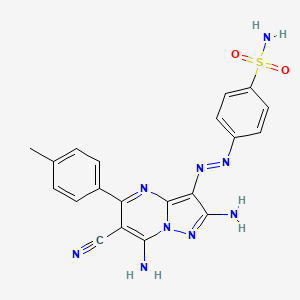

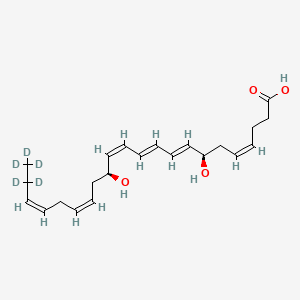

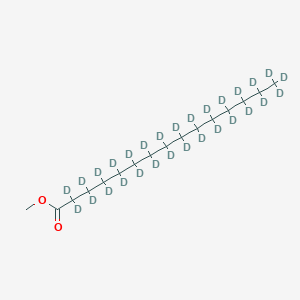
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
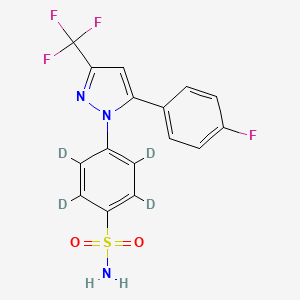
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)
